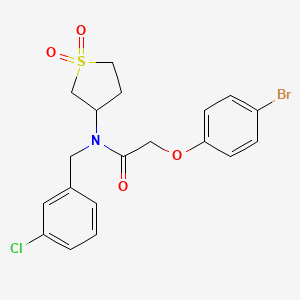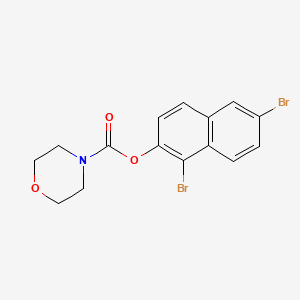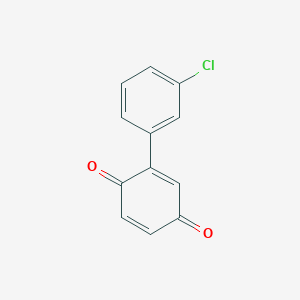
1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difenil-5-(tetrahidrofurano-2-ilmetil)-1,3,5-triazinano-2-tiona es un compuesto heterocíclico que presenta un anillo triazinano sustituido con grupos difenilo y tetrahidrofurano-2-ilmetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3-Difenil-5-(tetrahidrofurano-2-ilmetil)-1,3,5-triazinano-2-tiona típicamente implica la reacción de difenilamina con formaldehído y tetrahidrofurano-2-carbaldehído en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso estaría optimizado para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1,3-Difenil-5-(tetrahidrofurano-2-ilmetil)-1,3,5-triazinano-2-tiona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tiona en un grupo tiol.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los reactivos electrófilos como el bromo o el ácido nítrico se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos fenilo.
Aplicaciones Científicas De Investigación
1,3-Difenil-5-(tetrahidrofurano-2-ilmetil)-1,3,5-triazinano-2-tiona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1,3-Difenil-5-(tetrahidrofurano-2-ilmetil)-1,3,5-triazinano-2-tiona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
1,3-Difenil-1,3,5-triazinano-2-tiona: Carece del grupo tetrahidrofurano-2-ilmetil.
1,3-Difenil-5-metil-1,3,5-triazinano-2-tiona: Contiene un grupo metil en lugar del grupo tetrahidrofurano-2-ilmetil.
Singularidad
1,3-Difenil-5-(tetrahidrofurano-2-ilmetil)-1,3,5-triazinano-2-tiona es único debido a la presencia del grupo tetrahidrofurano-2-ilmetil, que imparte propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H23N3OS |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
5-(oxolan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C20H23N3OS/c25-20-22(17-8-3-1-4-9-17)15-21(14-19-12-7-13-24-19)16-23(20)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2 |
Clave InChI |
BUKZFCAMQOMTKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2CN(C(=S)N(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)

![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)

![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
